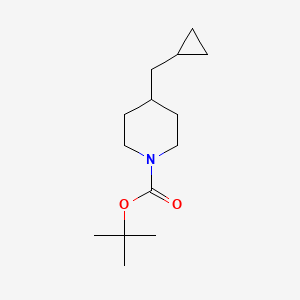

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

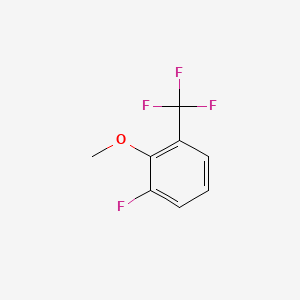

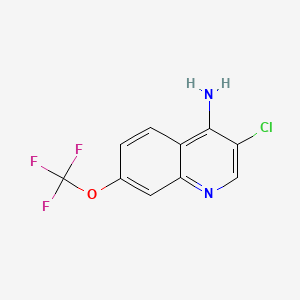

The molecular formula of “Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate” is C14H25NO2 . The average mass is 239.354 Da and the monoisotopic mass is 239.188522 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate” include a density of 1.0±0.1 g/cm3, boiling point of 314.2±11.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 55.5±3.0 kJ/mol, flash point of 143.8±19.3 °C, and index of refraction of 1.499 . It has 3 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and no Rule of 5 violations .

科学的研究の応用

Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment. This compound was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and characterized by MS and 1HNMR spectrum (Kong et al., 2016).

Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate for the synthesis of Vandetanib, a medication used for treating certain types of cancer. The synthesis was done from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution (Wang et al., 2015).

Synthon for Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used in synthesizing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).

Preparation of Stereochemically Homogeneous Systems : In a study, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacted with BuLi and iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon treatment, underwent cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. It was synthesized from piperidin-4-ylmethanol through steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).

Structural Studies : X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its molecular packing driven by strong O-H...O=C hydrogen bonds, which are crucial for understanding the molecular behavior of similar compounds (Didierjean et al., 2004).

Safety And Hazards

“Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

特性

IUPAC Name |

tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h11-12H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRUEISLIRKQHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678351 |

Source

|

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |

CAS RN |

1241725-67-6 |

Source

|

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)

![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)